1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-19-16-6-2-3-7-17(16)21(26(19,23)24)14-8-10-20(11-9-14)18(22)13-15-5-4-12-25-15/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXYMEBFICQRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Thiophene Ring Attachment: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene and piperidine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the rings.
Scientific Research Applications
Antifungal Properties
Recent studies have highlighted the antifungal efficacy of thiadiazole derivatives. For instance, compounds structurally similar to the target compound have demonstrated significant activity against various fungal pathogens such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. One study reported that derivatives with a thiadiazole ring exhibited over 60% inhibition of fungal growth at specific concentrations, indicating their potential as agricultural fungicides .
Antibacterial Activity
Thiadiazole derivatives have also been explored for their antibacterial properties. The structural features of these compounds can enhance their interaction with bacterial targets, making them candidates for further development as antimicrobial agents. For example, certain thiadiazole compounds have been noted for their effectiveness against resistant bacterial strains, suggesting a promising avenue for research in antibiotic development .
Synthesis and Derivatives
The synthesis of 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions including acylation and cyclization processes. These methods can yield various derivatives that may exhibit enhanced biological activities. For example, modifications to the piperidine or thiophene components can lead to compounds with improved potency or selectivity against specific biological targets .
Case Study 1: Fungicidal Activity
In a controlled study, a derivative of the target compound was tested for its ability to induce systemic resistance in plants. The results showed that at a concentration of 200 µg/mL, the compound was as effective as established fungicides like tiadinil in preventing leaf damage from fungal infections. This positions it as a viable candidate for further exploration in agricultural applications .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of related thiadiazole compounds demonstrated significant inhibition of growth in several pathogenic bacteria. These findings suggest that the structural motifs present in the target compound could be optimized to enhance its antimicrobial activity further .
Mechanism of Action
The mechanism of action of 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole Cores
Compound A: 1-(4-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Key Difference : Substitution at the thiophene ring (3-position vs. 2-position in the target compound).
Compound B : 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide
- Key Features: A monocyclic thiadiazole core with a benzoyl group and sulfone.
- Comparison : The absence of a piperidine ring reduces conformational flexibility compared to the target compound. This difference may limit its ability to engage in π-cation interactions or penetrate lipid membranes .
Compound C : 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- Key Features : Oxadiazole-thione scaffold with a pyridine substituent.
- Comparison : The oxadiazole-thione core lacks the sulfone group, reducing electrophilicity and hydrogen-bonding capacity. However, the pyridine moiety introduces basicity, which could enhance solubility .
Table 1: Structural and Electronic Comparison
*Calculated using PubChem data and analogues .
Comparison with Other Thiadiazoles :
- Compound D (): Synthesized via hydrazonoyl chloride intermediates under mild conditions (room temperature, triethylamine). Yields ranged from 65–78%, with antimicrobial activity against E. coli and C. albicans.
- Compound E (): Required reflux conditions and ethanol recrystallization, yielding 70–85% purity. Lower solubility than the target compound due to nitroaryl groups.
Computational Similarity and Bioactivity Profiling
- Tanimoto and Dice Indices : Computational analysis () suggests moderate similarity (Tanimoto = 0.65–0.72) between the target compound and benzimidazole-triazole hybrids (). Shared features include the piperidine linker and aromatic heterocycles.
- Bioactivity Clustering : Compounds with thiophene and sulfone groups (e.g., ’s 9c) cluster into groups with protease inhibition activity, as shown in hierarchical clustering studies ().
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity: Thiadiazoles with electron-withdrawing groups (e.g., sulfone in the target compound) exhibit enhanced activity against Gram-negative bacteria compared to non-sulfonated analogues .
- Anticancer Potential: Thiophene-containing compounds (e.g., ’s 9c) show docking affinity for kinase ATP-binding pockets, suggesting a role for the thiophene-ethanone group in target engagement .
Biological Activity
The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring and piperidine moiety. Its chemical formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 2 | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
| 3 | MDA-MB-231 | 3.3 | Inhibitory effect compared to cisplatin |
The compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells , indicating potent anticancer activity. This effect is attributed to the induction of apoptosis and cell cycle arrest in the treated cells .
The mechanisms through which this compound exerts its biological effects include:
- Apoptotic Pathways : The treatment with this compound led to an increase in the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : Specifically, it was observed that the compound caused cell cycle arrest at the G2/M phase in HepG2 cells, disrupting normal cellular proliferation .
Study on Thiadiazole Derivatives
A study focused on various thiadiazole derivatives revealed that modifications in their structure significantly impacted their biological activities. For example, substituting different groups on the piperidine ring enhanced anticancer activity. The introduction of lipophilic groups increased membrane permeability and bioavailability .
In Vivo Studies
In vivo studies using tumor-bearing mice demonstrated that compounds similar to the one discussed here effectively targeted sarcoma cells, showcasing their potential for therapeutic applications beyond in vitro settings .
Q & A
Q. Table 1: Optimized Reaction Conditions for Key Steps
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiadiazole formation | DCM | H₂SO₄ | 80 | 78 | |
| Piperidine coupling | DMF | Pd(OAc)₂/BINAP | 100 | 65 | |
| Thiophene conjugation | THF | BF₃·Et₂O | 60 | 82 |
Q. Table 2: Spectral Signatures for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiophene C-H | 6.9–7.1 (¹H) | 3100–3000 |
| Piperidine N-CH₂ | 2.6–3.1 (¹H) | 2800–2900 |
| Sulfone (S=O) | - | 1150–1250 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
